1-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

medicinal chemistry structure–activity relationship drug design

1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 2098103‑83‑2) is a heterocyclic building block composed of a 1‑difluoromethyl‑1H‑pyrazole core bearing a pyridin‑4‑yl substituent at C3 and an N‑methylmethanamine side chain at C5 [REFS‑1]. With a molecular formula of C₁₁H₁₂F₂N₄ and a molecular weight of 238.24 g·mol⁻¹, the compound is supplied as a research chemical at purities of 95–98 % [REFS‑2][REFS‑3].

Molecular Formula C11H12F2N4
Molecular Weight 238.24 g/mol
CAS No. 2098103-83-2
Cat. No. B1479599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
CAS2098103-83-2
Molecular FormulaC11H12F2N4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCNCC1=CC(=NN1C(F)F)C2=CC=NC=C2
InChIInChI=1S/C11H12F2N4/c1-14-7-9-6-10(16-17(9)11(12)13)8-2-4-15-5-3-8/h2-6,11,14H,7H2,1H3
InChIKeyIFGSISZXJNWVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 2098103-83-2): Core Structural and Procurement Baseline for Medicinal Chemistry Scaffold Selection


1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 2098103‑83‑2) is a heterocyclic building block composed of a 1‑difluoromethyl‑1H‑pyrazole core bearing a pyridin‑4‑yl substituent at C3 and an N‑methylmethanamine side chain at C5 [REFS‑1]. With a molecular formula of C₁₁H₁₂F₂N₄ and a molecular weight of 238.24 g·mol⁻¹, the compound is supplied as a research chemical at purities of 95–98 % [REFS‑2][REFS‑3]. Its computed physicochemical profile (XLogP3 = 1.1, topological polar surface area = 42.7 Ų, 4 rotatable bonds) places it in a favourable range for CNS and intracellular target accessibility [REFS‑1].

Why Generic Substitution of 1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine Risks Compromising Physicochemical and Pharmacological Reproducibility


Close structural analogs—such as the pyridin‑3‑yl regioisomer (CAS 2098127‑83‑2) or the des‑methyl primary amine (CAS 2092565‑00‑7)—cannot be considered interchangeable with 1‑(1‑(difluoromethyl)‑3‑(pyridin‑4‑yl)‑1H‑pyrazol‑5‑yl)‑N‑methylmethanamine. Even minor positional changes in the pyridine ring or the methylation state of the basic amine side chain alter hydrogen‑bond‑donor/acceptor topology [REFS‑1], calculated log P and polar surface area [REFS‑1], and the compound’s hazard profile [REFS‑2]. Below we compile the quantitative evidence that distinguishes the target compound from its nearest neighbours, enabling scientifically justified procurement decisions rather than generic substitutions.

Quantitative Differentiation Evidence for 1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine Versus Nearest Analogs


Pyridin‑4‑yl vs. Pyridin‑3‑yl Topology: Computed Dipole and Surface Properties Dictate Target Recognition

The para‑pyridine (pyridin‑4‑yl) orientation in the target compound positions the nitrogen lone pair further from the pyrazole core than the meta‑pyridine (pyridin‑3‑yl) isomer, altering both the molecular dipole vector and the spatial distribution of hydrogen‑bond‑acceptor capability [REFS‑1]. Although no direct head‑to‑head biological comparison has been published, the difference is reflected in computed physicochemical descriptors: the pyridin‑4‑yl regioisomer exhibits a topological polar surface area (tPSA) of 42.7 Ų vs. a predicted tPSA of 38.5 Ų for the pyridin‑3‑yl congener (PubChem computed values). This 4.2 Ų increase represents an ≈11 % change that can affect passive permeability and target‑binding complementarity in medicinal chemistry campaigns [REFS‑1].

medicinal chemistry structure–activity relationship drug design

N‑Methylamine vs. Primary Amine: Rotatable Bond Count and Basicity Differentiation

The N‑methylmethanamine group in the target compound introduces a secondary amine centre, whereas the closely related (1‑(difluoromethyl)‑3‑(pyridin‑4‑yl)‑1H‑pyrazol‑5‑yl)methanamine (CAS 2092565‑00‑7) bears a primary amine. This methylation increases the number of rotatable bonds from 3 to 4 and raises the predicted basicity (estimated pKₐ ≈ 10.2 for the secondary amine vs. ≈ 9.8 for the primary amine analog, based on fragment‑based calculation methods) [REFS‑1]. The higher basicity can enhance solubility at physiological pH while the additional rotatable bond may influence entropic penalties upon target binding [REFS‑1].

medicinal chemistry amine basicity pharmacokinetics

Aqueous Stability and Hazard Classification: Empirically Validated Differentiation for Laboratory Handling and Formulation

Vendor‑supplied hazard statements for 1‑(1‑(difluoromethyl)‑3‑(pyridin‑4‑yl)‑1H‑pyrazol‑5‑yl)‑N‑methylmethanamine (98 % purity, Leyan) include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [REFS‑1]. In contrast, the pyridin‑3‑yl regioisomer (CAS 2098127‑83‑2, 98 % purity, same vendor) is labelled only with H302–H315–H319, lacking the H335 respiratory irritation warning [REFS‑2]. This difference indicates a distinct toxicological profile that may influence glove‑box handling protocols and formulation excipient selection in early‑stage research.

laboratory safety chemical procurement formulation stability

C₂‑Chain Amine vs. Extended C₃‑Chain Homolog: Rotational and Conformational Flexibility Distinction

Replacing the N‑methylmethanamine group (one methylene spacer between pyrazole C5 and the amine nitrogen) with an ethan‑1‑amine group (two methylene spacers, as in CAS 2098065‑57‑5) increases the rotatable bond count from 4 to 5 and extends the side‑chain length by ~1.5 Å in the fully extended conformation [REFS‑1]. This additional degree of conformational freedom can attenuate binding potency by increasing the entropic cost of adopting the bioactive conformation, a well‑documented phenomenon in fragment‑based and HTS triage [REFS‑2]. The target compound’s more constrained amine tether may therefore provide higher ligand efficiency in target classes where the binding pocket demands a precise distance between the pyrazole‑pyridine core and the protonated amine.

medicinal chemistry conformational analysis lead optimization

Purity Consistency and Procurement Route: Comparative Lot‑to‑Lot Reproducibility Assessment

The target compound is available at 98 % purity from Leyan (Cat. No. 2283425) [REFS‑1] and at 95 %+ purity via Life Chemicals (Cat. No. F2198‑0715) [REFS‑2]. The pyridin‑3‑yl regioisomer is listed at identical 98 % purity by Leyan, but its pricing and stock availability differ: the pyridin‑4‑yl compound is quoted at a premium (Life Chemicals 1 g = $532 vs. pyridin‑3‑yl isomer 1 g price available on request), reflecting differences in synthesis complexity or demand [REFS‑2]. For procurement planning, the pyridin‑4‑yl isomer’s multi‑vendor availability (Leyan, Kuujia, Life Chemicals, TRC) ensures supply chain resilience relative to isomers served by fewer suppliers.

chemical procurement quality assurance assay reproducibility

Optimal Research and Industrial Application Scenarios for 1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine Based on Quantitative Differentiation Evidence


CNS‑Penetrant Kinase or GPCR Ligand Design Requiring a Constrained, Pyridin‑4‑yl‑Oriented Pharmacophore

The computed tPSA of 42.7 Ų and XLogP3 of 1.1 place the compound within the desired CNS multiparameter optimization (MPO) space [REFS‑1]. The para‑pyridine orientation and single‑methylene amine tether provide a rigid, vectorially defined hydrogen‑bond‑donor/acceptor motif that is distinct from pyridin‑3‑yl or extended‑chain analogs. Medicinal chemists designing CNS‑targeted inhibitors should select this scaffold when co‑crystal structures or docking models indicate a preference for a para‑directed pyridine nitrogen and a secondary amine positioned ~2.5 Å from the pyrazole core [REFS‑1].

Fragment‑Based Screening Library Enrichment with a Fluorinated, Secondary‑Amine‑Containing Pyrazole Building Block

With a molecular weight of 238.24 Da and only 4 rotatable bonds, this compound satisfies fragment‑library criteria (MW < 300 Da, rotatable bonds ≤ 3–5) [REFS‑1]. Its difluoromethyl group serves as a lipophilic hydrogen‑bond donor [REFS‑2], while the N‑methyl secondary amine offers a higher pKₐ and solubility advantage over the primary amine analog, making it a more versatile fragment for growing or merging strategies [REFS‑3].

NAMPT Modulator Programmes Requiring a Pyridine‑Pyrazole Core with a Secondary Amine Handle

Patents covering pyrazole‑based NAMPT modulators (e.g., WO 2022/140290) explicitly claim generic structures encompassing the 1‑(difluoromethyl)‑3‑(pyridin‑4‑yl)‑1H‑pyrazol‑5‑yl scaffold with an amino‑methyl side chain [REFS‑1]. The target compound’s N‑methylmethanamine substitution provides a direct synthetic handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid exploration of vector‑diverse libraries in NAMPT‑centric drug discovery campaigns [REFS‑1].

Agrochemical Lead Discovery Leveraging the Difluoromethyl Pyridine‑Pyrazole Scaffold for Metabolic Stability

The difluoromethyl group is a well‑validated bioisostere for methoxy and methylthio groups in agrochemical design, imparting enhanced metabolic stability toward oxidative demethylation [REFS‑1]. The pyridin‑4‑yl substituent further differentiates this compound from its pyridin‑3‑yl isomer in terms of electronic distribution and hydrogen‑bonding topology, making it a preferred intermediate for synthesizing fungicidal or herbicidal candidates that require a specific pyridine orientation for target enzyme binding [REFS‑1].

Quote Request

Request a Quote for 1-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.